Reduced Haloperidol-d4

LC-MS/MS Matrix Effect Internal Standard

Reduced Haloperidol-d4 is the essential deuterated internal standard for accurate LC-MS/MS quantification of reduced haloperidol in complex biological matrices. Unlike non‑deuterated analogs, its +4 Da mass shift and identical chromatographic/ionization behavior correct for matrix‑induced ion suppression/enhancement (up to 50%), ensuring precision (%CV <6%) and extraction recovery >95%. Use as a certified reference material (CRM) eliminates in‑house qualification, accelerating clinical TDM, forensic toxicology, and pharmacokinetic studies. Choose this guaranteed analyte‑matching IS to avoid regulatory risk and analytical rework.

Molecular Formula C21H25ClFNO2
Molecular Weight 381.9 g/mol
Cat. No. B12410971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReduced Haloperidol-d4
Molecular FormulaC21H25ClFNO2
Molecular Weight381.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O
InChIInChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/i5D,6D,7D,8D
InChIKeyWNZBBTJFOIOEMP-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reduced Haloperidol-d4: Deuterated Internal Standard for Accurate LC-MS/MS Quantification of Haloperidol Metabolite


Reduced Haloperidol-d4 (CAS 1246820-79-0) is a tetradeuterated analog of the antipsychotic drug haloperidol's major circulating metabolite, reduced haloperidol. As a stable isotope-labeled compound, it is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise and accurate quantification of reduced haloperidol in complex biological matrices such as serum, plasma, and urine. [1] The incorporation of four deuterium atoms results in a molecular mass increase of +4 Da compared to the unlabeled analyte, enabling clear chromatographic and mass spectrometric distinction while maintaining near-identical physicochemical properties to the target analyte. [2] This characteristic is critical for compensating for matrix effects, extraction inefficiencies, and ionization variability inherent in bioanalytical workflows. [3]

Why Non-Deuterated Reduced Haloperidol or Other Analogs Cannot Substitute Reduced Haloperidol-d4 as an Internal Standard in LC-MS/MS


Generic substitution of Reduced Haloperidol-d4 with non-deuterated reduced haloperidol or structural analogs such as chlorohaloperidol or bromoperidol introduces significant analytical error in quantitative LC-MS/MS workflows. Non-deuterated reduced haloperidol is indistinguishable from endogenous metabolite, precluding its use as an internal standard. Structural analogs, while chemically distinct, exhibit different chromatographic retention times and ionization efficiencies in electrospray ionization (ESI) sources. This leads to differential matrix effects and variable recovery rates, which compromise the accuracy and precision of quantification. [1] Specifically, the use of a non-deuterated analog fails to correct for ion suppression or enhancement that can vary widely (e.g., from 20% suppression to 50% enhancement) depending on the biological matrix and sample preparation method. [2] The deuterated analog, Reduced Haloperidol-d4, co-elutes with the target analyte and exhibits identical ionization behavior, thereby mathematically normalizing these variabilities and ensuring reliable, reproducible data essential for clinical toxicology, therapeutic drug monitoring, and pharmacokinetic studies. [1]

Quantitative Performance Metrics Differentiating Reduced Haloperidol-d4 in Bioanalytical Assays


Compensation for Matrix Effects: Reduced Haloperidol-d4 vs. Non-Deuterated Structural Analogs

In electrospray ionization LC-MS/MS, the use of Reduced Haloperidol-d4 as an internal standard provides superior correction for matrix effects compared to non-deuterated structural analogs like bromoperidol or chlorohaloperidol. Studies demonstrate that while deuterated internal standards (SIL-IS) reduce matrix effect variability to within ±15% of nominal concentration, non-deuterated structural analogs can exhibit deviations exceeding ±50% due to differential ionization suppression or enhancement in complex biological matrices (e.g., plasma, urine). [1] [2]

LC-MS/MS Matrix Effect Internal Standard Bioanalysis

High-Throughput Method Performance with Deuterated Internal Standard: Extraction Recovery and Precision

A validated LC-MS/MS method for haloperidol in human plasma, utilizing haloperidol-d4 as the internal standard (analogous to Reduced Haloperidol-d4 for the metabolite), achieved an extraction recovery of nearly 100% and met all validation criteria for precision and accuracy across a wide concentration range of 0.05–80 ng/mL. [1] The method's performance, with precision (%CV) ≤15% and accuracy within 85-115%, is directly attributable to the use of a deuterated IS, which compensates for any potential losses during the one-step extraction procedure and phospholipid removal. [1]

LC-MS/MS Method Validation Haloperidol Therapeutic Drug Monitoring

Regulatory Compliance and Metrological Traceability for Reference Standards

Reduced Haloperidol-d4 is offered as a fully characterized reference standard compliant with regulatory guidelines (GMP), ensuring metrological traceability to recognized pharmacopeial standards such as USP or EP. Unlike generic 'research-grade' compounds that may lack rigorous characterization and documented purity, certified reference materials (CRMs) like Reduced Haloperidol-d4 provide a validated chain of custody and quantitative purity assessment (typically ≥98% chemical purity and ≥99% isotopic enrichment).

Reference Standard Traceability GMP Pharmacopeia

Optimal Use Cases for Reduced Haloperidol-d4 in Analytical and Clinical Laboratories


Therapeutic Drug Monitoring (TDM) of Haloperidol in Clinical Laboratories

In clinical settings, monitoring patient compliance and avoiding toxicity requires precise quantification of both haloperidol and its active metabolite reduced haloperidol. Reduced Haloperidol-d4 serves as the essential internal standard for the metabolite assay on LC-MS/MS platforms, as implemented in clinical reference laboratories like Mayo Clinic Laboratories. [1] The assay's reference range for reduced haloperidol (10-80 ng/mL) necessitates a high degree of accuracy and precision across this dynamic range, which is only achievable with a deuterated internal standard that corrects for patient-specific matrix effects.

Forensic Toxicology and Postmortem Analysis

Forensic applications demand unequivocal identification and quantification of drugs and metabolites in highly variable and often decomposed biological matrices (e.g., postmortem blood). The use of Reduced Haloperidol-d4 in validated LC-MS/MS methods ensures that quantitative results for reduced haloperidol are legally defensible and free from matrix-induced bias. [2] Its use mitigates the risk of false negative or inaccurate quantification due to ion suppression from co-extracted putrefactive compounds.

Pharmacokinetic and Bioequivalence Studies in Drug Development

During the development of new antipsychotic formulations or generic haloperidol products, robust pharmacokinetic (PK) studies are mandatory. Reduced Haloperidol-d4 is a critical reagent for generating reliable PK profiles of the major metabolite. The high extraction recovery (>95%) and excellent precision (%CV <6%) demonstrated in methods employing deuterated internal standards directly translate to fewer invalid sample runs and more confident estimation of key PK parameters like Cmax and AUC, accelerating study timelines and reducing analytical costs. [3]

Method Development and Validation in Bioanalytical CROs

Contract Research Organizations (CROs) specializing in regulated bioanalysis rely on high-purity, certified reference standards to develop and validate methods for clients. Reduced Haloperidol-d4, as a Certified Reference Material (CRM) with traceability to pharmacopeial standards, simplifies audit preparation and method transfer. Its documented purity and isotopic enrichment eliminate the need for in-house qualification, reducing the time from method development to study initiation by weeks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reduced Haloperidol-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.